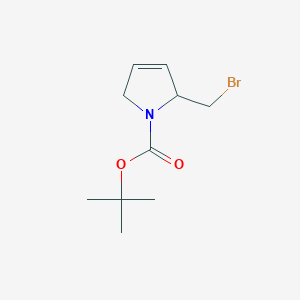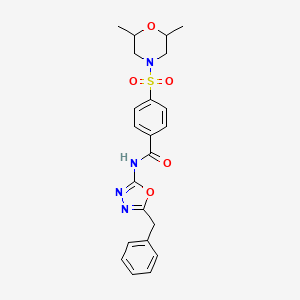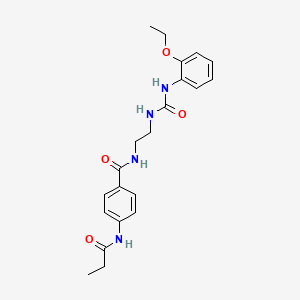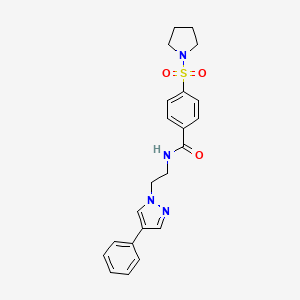
Tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate is a chemical compound that is part of a broader class of organic molecules which include tert-butyl groups and are used as intermediates in the synthesis of various pharmaceuticals and other organic compounds. The tert-butyl group is often used in organic synthesis due to its steric bulk, which can protect reactive sites on a molecule during chemical reactions.
Synthesis Analysis
The synthesis of tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate and related compounds typically involves multi-step organic reactions. For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, is synthesized through a sequence of nucleophilic substitution, oxidation, halogenation, and elimination reactions, with an overall high yield . Similarly, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate is prepared from Boc-tetramic acid and benzylidenemalononitrile using organocatalysis .
Molecular Structure Analysis
The molecular structure of tert-butyl-containing compounds is often confirmed using spectroscopic techniques such as NMR and FT-IR, as well as mass spectrometry. X-ray diffraction (XRD) is used to determine the crystal structure, which can be further analyzed and optimized using density functional theory (DFT) calculations. For instance, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by XRD and matched with the DFT-optimized structure .
Chemical Reactions Analysis
Tert-butyl-containing compounds can undergo various chemical reactions. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate is synthesized using the mixed anhydride method with iso-butoxycarbonyl chloride . The tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols can be achieved using 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline under mild conditions without a base .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl-containing compounds can be explored through various analyses. Gas-liquid chromatography (GLC) and mass spectral analysis are used to separate and quantify carboxylates, including those with tert-butyl groups . The molecular electrostatic potential and frontier molecular orbitals of these compounds can be investigated through DFT to reveal their physicochemical features [3, 5, 6].
Aplicaciones Científicas De Investigación
Versatile Building Blocks for Synthetic Organic Chemistry
Tert-butyl phenylazocarboxylates, closely related to the compound , serve as versatile building blocks in synthetic organic chemistry. Nucleophilic substitutions and radical reactions enable the generation of a variety of compounds, including azocarboxamides and aryl radicals, facilitating modifications such as oxygenation, halogenation, and arylation under both elevated temperatures and acidic conditions (Jasch et al., 2012).
Advanced Polymer and Material Synthesis
The synthesis of dendritic macromolecules with tert-butyl esters highlights another application. These compounds, upon conversion to carboxylic acids, exhibit solubility characteristics essential for materials science, demonstrating the versatility of tert-butyl esters in modifying the physical properties of polymers (Pesak et al., 1997).
Facilitation of Complex Organic Reactions
The one-pot Curtius rearrangement utilizing tert-butyl carbamate showcases an efficient method for protecting amines, indicative of the compound's role in simplifying the synthesis of protected amino acids and facilitating complex organic reactions (Lebel & Leogane, 2005).
Catalysts in Asymmetric Synthesis
Tert-butylmethylphosphino groups contribute to the development of rigid P-chiral phosphine ligands, significantly enhancing the enantioselectivity and catalytic activities in asymmetric hydrogenation of functionalized alkenes. This application is critical for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Kinetic Solvent Effects in Biomass Conversion
The study of Bronsted-acid-catalyzed reactions of biomass-derived oxygenates in various solvent mixtures provides insights into solvent effects on catalytic turnover rates. This research underscores the compound's potential utility in understanding and optimizing biomass conversion processes (Walker et al., 2018).
Innovations in Fluorous Synthesis
The exploration of fluorous derivatives of tert-butyl alcohol for protecting carboxylic acids in fluorous synthesis represents a novel approach to phase-separable chemistry, facilitating the protection and immobilization of nonpolar carboxylic acids in a fluorous phase (Pardo et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONJMZIBVGCMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2519780.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)



![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2519790.png)
![(Z)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2519791.png)
![5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2519792.png)



![3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine](/img/structure/B2519798.png)
